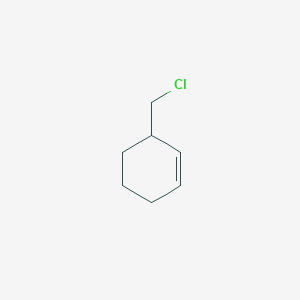
3-(Chloromethyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)cyclohexene, also known as this compound, is a useful research compound. Its molecular formula is C7H11Cl and its molecular weight is 130.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1.1. Intermediate for Pharmaceuticals and Agrochemicals
One of the primary applications of 3-(Chloromethyl)cyclohexene is as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactive chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules.
- Pharmaceuticals : It can be utilized in the synthesis of various active pharmaceutical ingredients (APIs). For instance, its derivatives have been explored for anti-inflammatory and analgesic properties.
- Agrochemicals : The compound serves as a precursor in the development of herbicides and insecticides, contributing to agricultural productivity.
1.2. Polymer Chemistry
This compound is also employed in polymer chemistry, particularly in the synthesis of polyfunctional polymers. Its ability to undergo radical polymerization makes it suitable for producing specialty polymers used in coatings, adhesives, and sealants.
Case Study 1: Synthesis of Bioactive Compounds
A recent study demonstrated the use of this compound as a key intermediate for synthesizing bioactive compounds. Researchers synthesized a series of chlorinated derivatives that exhibited significant antibacterial activity against various strains of bacteria. The study highlighted the compound's potential in developing new antibiotics .
Case Study 2: Development of Novel Polymers
Another investigation focused on the polymerization of this compound to create novel thermosetting resins. The resulting materials showed enhanced thermal stability and mechanical properties compared to traditional resins. This advancement suggests potential applications in high-performance coatings and composite materials .
Data Tables
| Application Area | Description | Example Compounds |
|---|---|---|
| Pharmaceuticals | Intermediate for synthesizing APIs | Anti-inflammatory agents |
| Agrochemicals | Precursor for herbicides and insecticides | Glyphosate derivatives |
| Polymer Chemistry | Radical polymerization to produce specialty polymers | Thermosetting resins |
Eigenschaften
IUPAC Name |
3-(chloromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCMFFWOVQQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339533 |
Source


|
| Record name | 3-(Chloromethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19509-49-0 |
Source


|
| Record name | 3-(Chloromethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













